An In-depth Technical Guide to Fluorescein o-acrylate: Structure, Properties, and Applications
An In-depth Technical Guide to Fluorescein o-acrylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fluorescein o-acrylate, a versatile fluorescent monomer critical in various scientific and biomedical research fields. This document details its chemical structure, physicochemical and photophysical properties, synthesis, and applications, with a focus on its role in the development of advanced fluorescent materials.
Chemical Structure and Identification
Fluorescein o-acrylate is a derivative of the highly fluorescent xanthene dye, fluorescein. The key structural feature is the covalent attachment of an acrylate group to the phenolic hydroxyl group of the fluorescein core. This acrylate moiety serves as a reactive handle for polymerization and conjugation, enabling the incorporation of the stable and bright fluorescein fluorophore into a wide range of macromolecules and materials.[1]
The chemical identity of fluorescein o-acrylate is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | (6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate[1][2] |
| CAS Number | 193419-86-2[1][2][3] |
| Molecular Formula | C₂₃H₁₄O₆[1][2][3] |
| Molecular Weight | 386.35 g/mol [4] |
| SMILES | C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3[1] |
| InChI Key | VYLDMXSRCVCHNE-UHFFFAOYSA-N[1] |
Physicochemical and Photophysical Properties
Fluorescein o-acrylate presents as a bright yellow to orange solid.[1] Its properties are summarized in the tables below, providing essential data for its handling, storage, and application.
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Bright yellow to orange solid | [1] |
| Melting Point | 231-233 °C (lit.) | [3][5] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |
| Storage Temperature | 2-8°C | [3][5] |
Photophysical Properties
| Property | Value | Notes | Source(s) |
| Excitation Maximum (λex) | ~490 nm | In aqueous solutions. The absorbance maximum was determined in 0.1 N NaOH, which may represent the hydrolyzed product. | [5][6] |
| Emission Maximum (λem) | ~520 nm | Exhibits strong green fluorescence. | [1][7] |
| Quantum Yield | High | Exhibits strong quantum yield in aqueous solutions. | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and polymerization of fluorescein o-acrylate, as well as its application in cellular imaging.
Synthesis and Purification of Fluorescein o-acrylate
The most common method for synthesizing fluorescein o-acrylate is through the esterification of fluorescein with acryloyl chloride in the presence of a base.[9]
Materials:
-
Fluorescein
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Methanol
-
Hexanes
-
Round bottom flask (250 mL)
-
Stir bar
-
Rubber septum
-
Dropping funnel
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a 250 mL round bottom flask equipped with a stir bar and a rubber septum, dissolve fluorescein (1 equivalent, e.g., 12.3 mmol, 4.087 g) and triethylamine (3.5 equivalents, e.g., 43 mmol, 6 mL) in 20 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath with continuous stirring.
-
Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.09 equivalents, e.g., 13.5 mmol, 1.1 mL) in 20 mL of anhydrous DCM and add it to a dropping funnel.
-
Reaction: Add the acryloyl chloride solution dropwise to the reaction mixture over 30 minutes. After the addition is complete, allow the reaction to stir for 24 hours, gradually warming to room temperature.[9]
-
Purification - Column Chromatography: Concentrate the crude product under reduced pressure. Purify the residue by silica gel column chromatography using a solvent system of DCM:methanol (100:0.5 v/v) to yield an orange solid.[9]
-
Purification - Precipitation: Dissolve the orange solid in a minimal amount of DCM and precipitate it by adding it to an excess of hexanes.
-
Final Product: Filter the resulting solid, wash with hexanes, and dry under vacuum to obtain fluorescein o-acrylate as a pale-yellow solid.[9]
Free-Radical Polymerization of Fluorescein o-acrylate
Fluorescein o-acrylate can be readily polymerized via free-radical polymerization to form fluorescent polymers. This example describes the copolymerization with N-isopropylacrylamide (NIPAAm).
Materials:
-
Fluorescein o-acrylate
-
N-isopropylacrylamide (NIPAAm)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (radical initiator)
-
Mercaptopropionic acid (MPA) (chain transfer agent)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Schlenk flask or reaction vessel suitable for inert atmosphere reactions
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve NIPAAm (e.g., 10.0 g, 88.4 mmol) and fluorescein o-acrylate (e.g., 34.8 mg, 0.09 mmol) in anhydrous DMF (20 mL).
-
Initiator and Chain Transfer Agent Addition: Add AIBN (e.g., 58 mg, 0.35 mmol) and MPA (e.g., 263 mg, 2.48 mmol) to the solution.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture at 70°C for 5 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitation: After cooling the reaction to room temperature, pour the solution into a large volume of diethyl ether (e.g., 1 L) to precipitate the polymer.
-
Purification: Re-dissolve the crude polymer in a minimal amount of acetone (e.g., 20 mL) and re-precipitate it in diethyl ether.
-
Final Product: Filter the purified polymer and dry it under vacuum to obtain poly(N-isopropylacrylamide-co-fluorescein o-acrylate) as a solid.
Cellular Imaging with Fluorescein o-acrylate-based Nanoparticles
Fluorescent nanoparticles synthesized from fluorescein o-acrylate-containing polymers can be used for cellular imaging. This protocol provides a general guideline for incubating cells with such nanoparticles and subsequent imaging.
Materials:
-
Fluorescent nanoparticles (e.g., self-assembled from amphiphilic copolymers of fluorescein o-acrylate).
-
Cell line of interest (e.g., HeLa, RAW264.7).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Cell culture plates or chambered cover glass.
-
Fluorescence microscope with appropriate filter sets for fluorescein (excitation ~490 nm, emission ~520 nm).
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture vessel (e.g., chambered cover glass) and allow them to adhere and grow to the desired confluency.
-
Nanoparticle Preparation: Disperse the fluorescent nanoparticles in the complete cell culture medium to the desired final concentration.
-
Incubation: Remove the existing culture medium from the cells and replace it with the medium containing the fluorescent nanoparticles.
-
Incubation Time: Incubate the cells with the nanoparticles for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a humidified CO₂ incubator. The optimal incubation time may need to be determined empirically.
-
Washing: After incubation, gently remove the nanoparticle-containing medium and wash the cells three times with pre-warmed PBS to remove any non-internalized nanoparticles.
-
Imaging: Add fresh, pre-warmed complete culture medium to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein.
Applications in Research and Drug Development
The unique combination of a highly fluorescent core and a polymerizable functional group makes fluorescein o-acrylate a valuable tool in several research areas:
-
Polymer Science: It is used as a monomer to synthesize a wide variety of fluorescent polymers. These polymers can be designed to be environmentally responsive (e.g., to pH or temperature) and are used in the development of sensors, hydrogels, and other advanced materials.[10]
-
Bioimaging: Fluorescently labeled polymers and nanoparticles derived from fluorescein o-acrylate are extensively used in fluorescence microscopy for imaging live cells and tissues.[1] They can serve as probes to track cellular processes and the biodistribution of materials.
-
Drug Delivery: The ability to incorporate fluorescein o-acrylate into block copolymers allows for the creation of self-assembling nanostructures, such as micelles, which can encapsulate and deliver drugs. The inherent fluorescence provides a means to track the delivery vehicle.
-
Diagnostics: It is utilized in the development of fluorescent assays and sensors for the detection of various analytes.[1]
Safety and Handling
Fluorescein o-acrylate should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. WO2020210533A1 - Tri-block copolymers and nano-fibrous gelling microspheres including the same - Google Patents [patents.google.com]
- 2. How to control fluorescent labeling of metal oxide nanoparticles for artefact-free live cell microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Journal Club—An In-Depth Look at Fluorescent Dyes for Organelle Labeling | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Novel fluorescein polymer-based nanoparticles: facile and controllable one-pot synthesis, assembly, and immobilization of biomolecules for application ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09106H [pubs.rsc.org]
- 8. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
